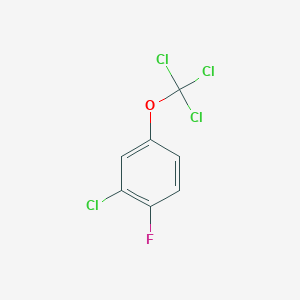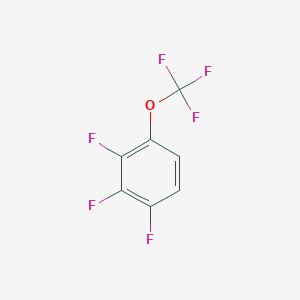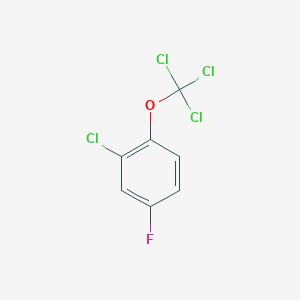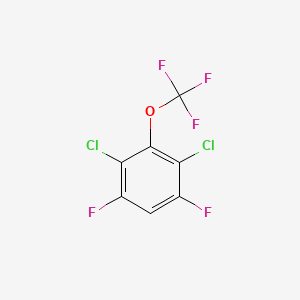![molecular formula C7H2Cl4F2O B1403907 1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene CAS No. 1417568-31-0](/img/structure/B1403907.png)
1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene
概要
説明
1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene is a chlorinated aromatic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple chlorine and fluorine atoms attached to a benzene ring, making it a subject of interest for researchers and industrial chemists.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the chlorination of a difluoromethoxy-substituted benzene derivative under controlled conditions. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors that allow for precise control over reaction parameters. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is also common to remove any impurities and by-products.
化学反応の分析
Types of Reactions: 1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene exerts its effects involves interactions with various molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to different substrates. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential to interact with enzymes and receptors in biological systems.
類似化合物との比較
1,2,4-Trichlorobenzene: A simpler chlorinated benzene derivative with fewer halogen atoms.
1,2,4-Trichloro-5-fluorobenzene: A similar compound with a fluorine atom instead of the difluoromethoxy group.
1-Chloro-3,5-difluorobenzene: Another related compound with different halogen substitution patterns.
Uniqueness: 1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical and physical properties. This combination of substituents makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials.
特性
IUPAC Name |
1,2,4-trichloro-5-[chloro(difluoro)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4F2O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNBCERVTSIDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1403826.png)
![4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1403831.png)






![1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1403844.png)


![1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403847.png)
